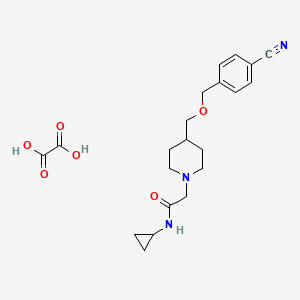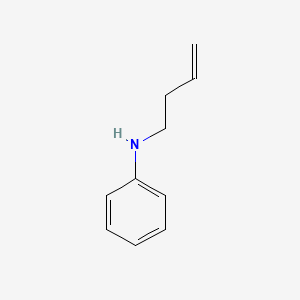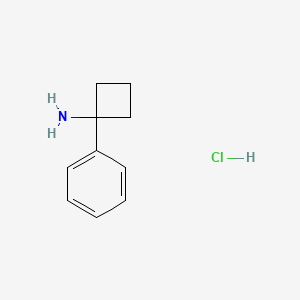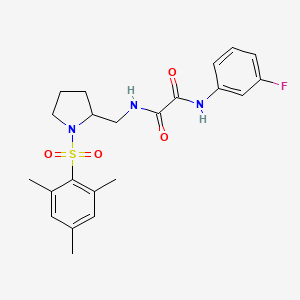methane CAS No. 451485-69-1](/img/structure/B2505813.png)
[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenoxy)phenylmethane: is an organic compound characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)phenylmethane typically involves the reaction of 3,4-difluorophenol with a suitable phenyl derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyimino group is introduced via an oxime formation reaction. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)phenylmethane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3,4-Difluorophenoxy)phenylmethane can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxyimino group or the difluorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of difluorophenoxy and hydroxyimino groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, 2-(3,4-Difluorophenoxy)phenylmethane may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique chemical properties could be exploited to design new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific functional groups.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenoxy)phenylmethane involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but has an isocyanate functional group instead of a hydroxyimino group.
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxy group and a phenyl ring but lacks the difluorophenoxy group.
Uniqueness: 2-(3,4-Difluorophenoxy)phenylmethane is unique due to the combination of the difluorophenoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
451485-69-1 |
|---|---|
Formule moléculaire |
C13H9F2NO2 |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
Clé InChI |
JGLVDIVHVFZUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2505736.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(methylsulfanyl)benzamide](/img/structure/B2505738.png)


![2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2505743.png)
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)

